Cas no 1484-17-9 (S-Ethyl thiobenzoate)

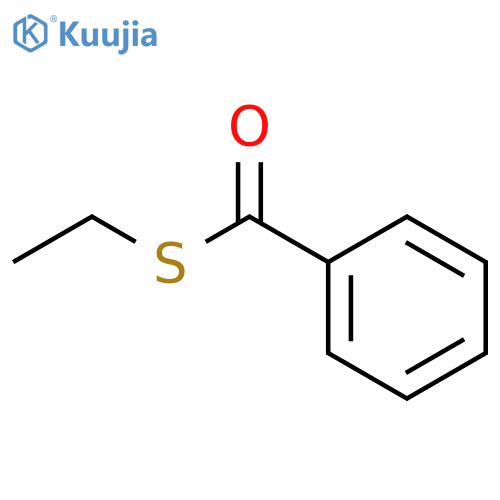

S-Ethyl thiobenzoate structure

Produktname:S-Ethyl thiobenzoate

S-Ethyl thiobenzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- S-Ethyl thiobenzoate

- S-ethyl benzenecarbothioate

- Thiobenzoic acid S-ethyl ester

- 1484-17-9

- S-Ethyl benzenecarbothioate #

- MFCD00040060

- DTXSID50333072

- SCHEMBL1641518

- Benzenecarbothioic acid, S-ethyl ester

- Benzoic acid, thio-, S-ethyl ester

- XZJPOQGUMFRLEW-UHFFFAOYSA-N

-

- MDL: MFCD00040060

- Inchi: InChI=1S/C9H10OS/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

- InChI-Schlüssel: XZJPOQGUMFRLEW-UHFFFAOYSA-N

- Lächelt: CCSC(=O)c1ccccc1

Berechnete Eigenschaften

- Genaue Masse: 166.0453

- Monoisotopenmasse: 166.04523611g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 3

- Komplexität: 128

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 42.4Ų

- XLogP3: 2.7

Experimentelle Eigenschaften

- PSA: 17.07

S-Ethyl thiobenzoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB278529-1 g |

Thiobenzoic acid S-ethyl ester; 98% |

1484-17-9 | 1g |

€490.00 | 2022-06-02 | ||

| abcr | AB278529-5g |

Thiobenzoic acid S-ethyl ester, 98%; . |

1484-17-9 | 98% | 5g |

€1090.00 | 2024-04-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9392108-1g |

S-Ethyl benzothioate, 97% |

1484-17-9 | 97% | 1g |

¥1695.00 | 2024-08-09 | |

| abcr | AB278529-5 g |

Thiobenzoic acid S-ethyl ester; 98% |

1484-17-9 | 5g |

€1,090.00 | 2022-06-02 | ||

| abcr | AB278529-1g |

Thiobenzoic acid S-ethyl ester, 98%; . |

1484-17-9 | 98% | 1g |

€490.00 | 2024-04-19 |

S-Ethyl thiobenzoate Verwandte Literatur

-

1. Preparation of 5H-1,4,2-dithiazoles via 1,3-dipolar cycloadditions of nitrile sulphides to thiocarbonyl compounds; the first synthesis of a 3,5-diaryl-1,4,2-dithiazolium saltKwok-Fai Wai,Michael P. Sammes J. Chem. Soc. Chem. Commun. 1988 852

-

2. Acylation. Part XXXIV. The kinetics and mechanism of metal ion-promoted hydrolysis of S-esters, -acids, and -anhydrides in aqueous solutionD. P. N. Satchell,I. I. Secemski J. Chem. Soc. B 1970 1306

-

3. CXXXIII.—The action of the Grignard reagent on certain organo-sulphur compoundsHarry Hepworth,Henry William Clapham J. Chem. Soc. Trans. 1921 119 1188

-

4. The kinetics and mechanism of the mercurous ion-promoted hydrolysis of S-thio estersGeeta Patel,Rosemary S. Satchell J. Chem. Soc. Perkin Trans. 2 1979 458

-

5. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574

1484-17-9 (S-Ethyl thiobenzoate) Verwandte Produkte

- 5925-68-8(Benzenecarbothioicacid, S-methyl ester)

- 30843-37-9(5-Chloro-2-methyl-3-phenyl-1H-indole)

- 2580201-16-5(6-(Chloromethyl)-2-pyridinesulfonamide)

- 119756-20-6(methyl 1-oxo-1H,2H-pyrrolo1,2-apyrazine-3-carboxylate)

- 850801-60-4(1-(4-ethoxy-3-methoxyphenyl)-2-methyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 1804611-84-4(6-(Aminomethyl)-2,3-diamino-4-(trifluoromethoxy)pyridine)

- 894908-03-3(N-(3-fluorophenyl)-2-7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-ylacetamide)

- 294193-58-1((2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid)

- 1353954-18-3(1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone)

- 184673-79-8(Acetylarenobufagin)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:1484-17-9)S-Ethyl thiobenzoate

Reinheit:99%

Menge:1g

Preis ($):213.0